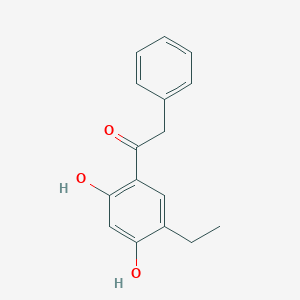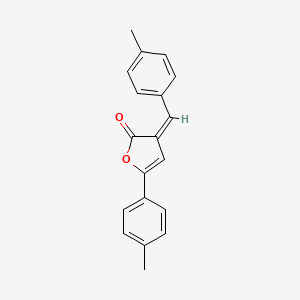![molecular formula C20H18N4O2 B5856679 ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)
ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, commonly known as EAPQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. EAPQ belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of EAPQ involves the inhibition of various signaling pathways involved in tumor growth and progression. EAPQ has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be deregulated in various types of cancer. EAPQ has also been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. Additionally, EAPQ has been found to induce the expression of various tumor suppressor genes, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
EAPQ has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and progression. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases. EAPQ has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using EAPQ in lab experiments include its potent antitumor activity, its ability to induce apoptosis and cell cycle arrest, and its minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a versatile compound for various scientific research applications. The limitations of using EAPQ in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and the need for further studies to elucidate its mechanism of action.
Future Directions
For the research on EAPQ include the optimization of its synthesis method to achieve higher yields and purity, the elucidation of its mechanism of action, and the development of more potent derivatives with improved pharmacological properties. EAPQ has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. EAPQ has the potential to become a valuable therapeutic agent for the treatment of various types of cancer, inflammatory, and infectious diseases.
Synthesis Methods
The synthesis of EAPQ can be achieved through a multi-step process involving the condensation of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions involving the introduction of the amino group and the carboxylate group, resulting in the final product, EAPQ. The synthesis of EAPQ has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Scientific Research Applications
EAPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EAPQ exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. EAPQ has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
properties
IUPAC Name |
ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYABHCTBKUOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)



![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)